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Abstract

This technical guide provides a comprehensive overview of N-butan-2-ylacetamide (commonly
known as N-sec-butylacetamide), a secondary amide with the chemical formula CsH13NO.
This document is intended for researchers, scientists, and professionals in drug development
and chemical synthesis. It consolidates critical information regarding the compound's
nomenclature, physicochemical properties, synthesis, and analytical characterization.
Furthermore, it explores its potential biological significance and outlines essential safety
considerations. The guide is structured to deliver not only procedural steps but also the
underlying scientific rationale, ensuring a thorough understanding for both practical application
and theoretical insight.

Introduction and Nomenclature

Amides are a fundamental class of organic compounds characterized by a carbonyl group
bonded to a nitrogen atom. Their stability and hydrogen-bonding capabilities make them
ubiquitous in chemistry and biology, most notably as the peptide bonds that form the backbone
of proteins.[1] N-butan-2-ylacetamide is a simple aliphatic, secondary amide, where an acetyl
group is bonded to the nitrogen atom of a sec-butylamine moiety.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the
definitive name for this compound is N-butan-2-ylacetamide.[2] The 'N' indicates that the
substituent is attached to the nitrogen atom. 'butan-2-yl' specifies the four-carbon alkyl group
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attached to the nitrogen via its second carbon (the sec-butyl group). 'acetamide’ denotes the
two-carbon acyl group (CHsCO-).

// Nodes for atoms C1 [label="C", pos="0,0!"]; Hla [label="H", pos="-0.5,-0.8!"]; H1b [label="H",
pos="0.5,-0.8!"]; H1c [label="H", pos="0,-0.5!"]; C2 [label="C", pos="1,0.5!"]; O1 [label="0",
pos="1,1.5!"]; N1 [label="N", pos="2,0!"]; H_N [label="H", pos="2,-0.8!"]; C3 [label="C",
pos="3,0.5!"]; H3a [label="H", pos="3,1.3!"]; C4 [label="C", pos="4,0!"]; H4a [label="H",
pos="4,-0.8!"]; H4b [label="H", pos="4.5,-0.3!"]; C5 [label="C", pos="2.8,-0.8!"]; H5a [label="H",
pos="2.3,-1.4!"]; H5b [label="H", pos="3.3,-1.4!"]; H5c [label="H", pos="3.5,-0.8!"];

// Bonds C1 -- H1a; C1 -- H1b; C1 -- C2 [label=""]; C2 -- O1 [label=""]; C2 -- N1 [label=""]; N1 --
H_N; N1 -- C3 [label=""; C3 -- H3a; C3 -- C4 [label=""]; C4 -- H4a; C4 -- H4b; C3 -- C5
[label=""]; C5 -- H5a; C5 -- H5b; C5 -- H5c;

// Atom labels node[shape=plaintext]; L1 [label="CHs", pos="-0.5,0!"]; L2 [label="0",
pos="1,1.8!"]; L3 [label="NH", pos="2.3,-0.5!"]; L4 [label="CH", pos="3.3,0.8!"]; L5 [label="CH2",
pos="4.5,0.3!"]; L6 [label="CH3", pos="2.5,-1.2!"]; L7 [label="CH3s", pos="4.8,-0.5!"]; } Structure
of N-butan-2-ylacetamide.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its
application in research and development, influencing everything from reaction conditions to
formulation and bioavailability. The key properties of N-butan-2-ylacetamide are summarized
below.
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Property Value Source
IUPAC Name N-butan-2-ylacetamide [2]
N-sec-Butylacetamide, N-(1-
Synonyms ) [2]
Methylpropyl)acetamide
CAS Number 1189-05-5 [2]
Molecular Formula CeH13NO [2]
Molecular Weight 115.17 g/mol [2]
Not explicitly documented,
Appearance likely a colorless liquid or low- -

melting solid at STP

XLogP3 (Octanol/Water

. . 0.9 [2]
Partition Coefficient)
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor
ydrog p 1 2]
Count
Rotatable Bond Count 2 [2]

Synthesis and Purification

The most direct and reliable method for synthesizing N-butan-2-ylacetamide is the N-acylation

of sec-butylamine. This reaction involves treating the primary amine with an acetylating agent.

The causality behind this choice is the high nucleophilicity of the amine's nitrogen lone pair,

which readily attacks the electrophilic carbonyl carbon of the acetylating agent.

Common acetylating agents include acetyl chloride and acetic anhydride. Acetic anhydride is

often preferred in laboratory settings due to its lower volatility and less aggressive reaction

profile compared to acetyl chloride, which generates corrosive HCI gas as a byproduct. The

reaction with acetic anhydride produces acetic acid, which can be readily neutralized and

removed during workup.
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/Il Workflow {SM1, SM2, SM3} -> Mix [style=invis]; Mix -> React; React -> Extract; Extract ->
Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Product; } General workflow for the
synthesis of N-butan-2-ylacetamide.

Experimental Protocol: Synthesis via Acetic Anhydride

This protocol is a self-validating system; progress can be monitored by Thin-Layer
Chromatography (TLC), and the final product's identity and purity are confirmed by the
analytical methods described in Section 4.

Materials:

e sec-Butylamine (1.0 eq)

o Acetic Anhydride (1.1 eq)

e Pyridine or Triethylamine (as solvent and base)

¢ Dichloromethane (DCM) or Ethyl Acetate (for extraction)

e 1M Hydrochloric Acid (HCI)

e Saturated Sodium Bicarbonate (NaHCOs3) solution

 Brine (saturated NaCl solution)

¢ Anhydrous Magnesium Sulfate (MgSOa) or Sodium Sulfate (NazSQOa)
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a
nitrogen atmosphere, dissolve sec-butylamine (1.0 eq) in pyridine (approx. 3-5 mL per gram
of amine).

» Addition of Reagent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride
(1.1 eq) dropwise to the stirred solution. The use of a slight excess of the acetylating agent
ensures the complete consumption of the starting amine.
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o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for 12-24 hours.

» Monitoring: Monitor the reaction's progress by TLC, visualizing with a ninhydrin stain. The
disappearance of the sec-butylamine spot indicates the reaction is complete.

o Workup - Quenching and Extraction: Dilute the reaction mixture with dichloromethane.
Transfer the mixture to a separatory funnel.

» Washing: Wash the organic layer sequentially with:
o 1M HCI (2x) to remove the pyridine base.
o Saturated NaHCOs solution (2x) to remove excess acetic acid.
o Brine (1x) to remove residual water.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOa, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude
product.

« Purification: Purify the crude product via flash column chromatography on silica gel or by
vacuum distillation to obtain pure N-butan-2-ylacetamide.

Analytical Characterization

Unambiguous structural confirmation relies on a logical workflow where data from multiple
spectroscopic techniques are corroborated.

/ Workflow IR -> IR_data; MS -> MS_data; NMR -> NMR_data; {IR_data, MS_data,
NMR_data} -> Confirmation; } Logical workflow for structural characterization.

Expected Spectroscopic Data
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Technique

Feature Expected Observation

IR Spectroscopy

Strong, sharp absorption at

Amide | (C=0 stretch)
~1640-1660 cm~1

Amide Il (N-H bend)

Absorption at ~1550 cm~1

N-H stretch

Absorption at ~3280-3300

cm~?

Mass Spec. (El)

Molecular lon (M*) m/z =115

Key Fragments

m/z = 86 [M-CH2CHs]*, m/z =
72 [M-CHsCH2CH]*, m/z = 44

13C NMR Carbonyl (C=0) ~170 ppm

CH (N-linked) ~47-50 ppm

CH2 ~29-32 ppm

CHs (acetyl) ~22-24 ppm

CHs (sec-butyl, terminal) ~19-21 ppm

CHs (sec-butyl, branch) ~9-11 ppm

IH NMR (Predicted) NH Broad singlet, ~5.5-7.5 ppm

(1H)

CH (N-linked)

Multiplet, ~3.7-3.9 ppm (1H)

CHs (acetyl)

Singlet, ~1.9-2.0 ppm (3H)

CH:

Multiplet, ~1.4-1.6 ppm (2H)

CHs (sec-butyl, branch)

Doublet, ~1.0-1.2 ppm (3H)

CHs (sec-butyl, terminal)

Triplet, ~0.8-0.9 ppm (3H)

Note: NMR chemical shifts are predicted and can vary based on solvent and concentration.

Discussion of Spectral Data:
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« Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic amide
absorptions. The presence of a strong C=0 stretch (Amide I) and an N-H bend (Amide 1),
along with a distinct N-H stretch, provides definitive evidence of a secondary amide
functional group.[2]

o Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion
peak at m/z = 115, confirming the molecular weight.[2] Key fragmentation patterns would
include the loss of an ethyl group (m/z = 86) and cleavage adjacent to the nitrogen, providing
structural information about the alkyl substituent.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 18C NMR: The spectrum will show six distinct carbon signals corresponding to the
molecular structure. The downfield signal around 170 ppm is characteristic of the amide
carbonyl carbon.[2]

o 'H NMR: While a published experimental spectrum is not readily available, the proton
NMR spectrum can be reliably predicted. It would feature six distinct signals. The N-H
proton will appear as a broad singlet. The protons on the sec-butyl group will show
characteristic splitting patterns: a multiplet for the CH group, a multiplet for the CHz group,
a doublet for one CHs group, and a triplet for the terminal CHs group. The acetyl methyl
group will be a sharp singlet.

Biological Significance and Potential Applications

While N-butan-2-ylacetamide itself is not a widely studied compound in drug development, its
structural motifs are relevant. The amide bond is the cornerstone of peptide and protein
therapeutics, and small molecule amides are prevalent in pharmaceuticals.

A noteworthy study identified a related compound, 2-(benzhydrylsulfinyl)-N-sec-
butylacetamide, isolated from fig fruits, as a potential modulator of the immune response.[3]
This compound was shown to stimulate macrophage proliferation and phagocytic activity and
to modulate the release of inflammatory cytokines like TNF-a and IL-17 in vitro.[3] This finding
suggests that the N-sec-butylacetamide moiety can be incorporated into larger molecules that
exhibit significant biological activity.

Given its properties, N-butan-2-ylacetamide could be explored in several research contexts:
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» Fragment-Based Drug Discovery: As a small, simple molecule, it could serve as a fragment
for screening against biological targets.

 Intermediate for Synthesis: It is a valuable building block for the synthesis of more complex
molecules in medicinal chemistry and materials science.

» Solvent Properties: Like other simple amides (e.g., dimethylformamide), its solvent
properties could be investigated for specific applications.

Safety and Toxicological Profile

A specific Safety Data Sheet (SDS) for N-butan-2-ylacetamide is not widely available.
Therefore, a risk assessment must be based on the general toxicology of short-chain aliphatic
amides and data from structural isomers.

o General Amide Toxicity: Simple amides are generally considered to have low to moderate
acute toxicity. The primary routes of exposure are ingestion, inhalation, and skin contact.

« Irritation: They may cause skin and eye irritation.

¢ Metabolism: Aliphatic amides can be metabolized in the body.

o Handling Precautions: Standard laboratory precautions should be observed. This includes:
o Working in a well-ventilated fume hood.

o Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab
coat, and chemical-resistant gloves.

o Avoiding inhalation of vapors and direct contact with skin and eyes.

In case of exposure, standard first aid measures should be followed: flush eyes with water for
at least 15 minutes, wash skin with soap and water, and move to fresh air in case of inhalation.
Seek medical attention if irritation or other symptoms persist.

References

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Al-Megrin, Z. A., Al-Otaibi, B., Al-Jammaz, |., & El-Kott, A. F. (2024). 2-(Benzhydrylsulfinyl)-N-
sec-butylacetamide isolated from fig fruits as a potential immune response modulator.
Journal of King Saud University - Science, 36(7), 103329. [Link]

e Al-Megrin, Z. A., et al. (2024). 2-(Benzhydrylsulfinyl)-N-sec-butylacetamide isolated from fig
fruits as a potential immune response. Taylor & Francis Online. [Link]

o National Center for Biotechnology Information (2024). PubChem Compound Summary for
CID 347477, N-sec-Butylacetamide. Retrieved from [Link].

o University of California, Los Angeles. (n.d.). Typical Proton NMR Chemical Shifts. Retrieved
from [Link]

o Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common
Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512—
7515.

o Cosmetic Ingredient Review. (2017). Safety Assessment of Amino Acid Alkyl Amides as Used
in Cosmetics. International Journal of Toxicology, 36(1_suppl), 17S-56S.

e |ILO Encyclopaedia of Occupational Health and Safety. (2011). Amides: Physical & Chemical
Hazards. Retrieved from [Link]

e PubChem. (n.d.). N-Butylacetamide. Retrieved from [Link]

o Wikipedia. (n.d.). Amide. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [An In-depth Technical Guide to N-butan-2-ylacetamide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072598#n-sec-butylacetamide-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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